molecular formula C19H19N3O3S2 B2695032 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 708227-62-7

2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2695032
CAS No.: 708227-62-7
M. Wt: 401.5
InChI Key: ZASOCUAOOYCCHF-UHFFFAOYSA-N
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Description

2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzo[d]thiazole ring and a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole derivative using pyrrolidine and a sulfonyl chloride reagent.

    Coupling with 2-methylbenzoyl chloride: The final step involves the coupling of the sulfonylated benzo[d]thiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of sulfonylated benzo[d]thiazole derivatives with biological targets, providing insights into their mechanism of action.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-methylbenzamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may result in different biological activities.

    2-methyl-N-(6-(morpholin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Contains a morpholine ring instead of pyrrolidine, which may alter its binding properties and biological effects.

Uniqueness

The presence of the pyrrolidin-1-ylsulfonyl group in 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may contribute to its potential as a lead compound in drug discovery.

Properties

IUPAC Name

2-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-6-2-3-7-15(13)18(23)21-19-20-16-9-8-14(12-17(16)26-19)27(24,25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASOCUAOOYCCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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